4-(4-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6OS/c22-15-5-3-13(4-6-15)14-10-17(23-11-14)21(29)24-12-20-26-25-19-8-7-16(27-28(19)20)18-2-1-9-30-18/h1-11,23H,12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMGGFHFNQWORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC(=CN4)C5=CC=C(C=C5)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure
The compound features several key structural elements:
- Fluorophenyl group : Enhances lipophilicity and may influence binding interactions.
- Triazolo-pyridazine moiety : Known for various biological activities, including antitumor effects.
- Pyrrole carboxamide : Contributes to the overall biological profile of the compound.
Molecular Formula
The molecular formula is with a molecular weight of approximately 372.42 g/mol.
Antitumor Activity
Research indicates that derivatives of triazole and pyridazine compounds often exhibit significant antitumor properties. For instance:
- Mechanism of Action : Compounds similar to this one have been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as the BRAF(V600E) pathway and EGFR signaling .
- Case Study : A study demonstrated that compounds with similar structural features exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor activity .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Inhibition of Cytokine Production : Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro, which could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects:
- In Vitro Testing : Certain derivatives have shown effectiveness against a range of pathogenic bacteria and fungi. For example, compounds with similar structures have been tested against strains such as Staphylococcus aureus and Escherichia coli, yielding promising results .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Fluorine Substitution : The presence of fluorine enhances metabolic stability and increases lipophilicity.
- Pyrrole Ring : Modifications on the pyrrole can lead to variations in biological activity; for example, substituents at different positions can significantly alter potency.
- Triazole Linkage : The triazole moiety is pivotal for interaction with biological targets, influencing both efficacy and selectivity.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | IC50 values in low micromolar range | |
| Anti-inflammatory | Inhibition of TNF-α production | |
| Antimicrobial | Effective against pathogenic strains |
Case Studies on Similar Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
Triazolo-Pyridazine Derivatives
- 6-(Furan-2-yl)-3-((Pyridin-3-ylmethyl)Thio)-[1,2,4]Triazolo[4,3-b]Pyridazine (891099-01-7): Structural Differences: Replaces thiophene with furan and introduces a pyridinylmethylthio group. Functional Impact: Furan’s reduced aromaticity compared to thiophene may alter binding affinity. The thioether linkage could enhance metabolic stability . Bioactivity: Not explicitly reported but inferred to target kinases due to scaffold similarity.
Triazolo-Pyridazine with Pyrimidine Substituents
- Compound 11 (from ): Structure: Features a pyrimidine ring instead of pyrrole-2-carboxamide. Synthesis: Prepared via acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine and amination.
Fluorophenyl-Containing Analogs
N-(4-Fluoro-2-Methylphenyl)-6-(2-Furyl)-3-Methyl[1,2]Oxazolo[5,4-b]Pyridine-4-Carboxamide
- Structural Differences : Replaces triazolo-pyridazine with oxazolo-pyridine and adds a methyl group on the phenyl ring.
1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide
Carboxamide-Linked Heterocycles
N-(2-(2,3-Dihydroimidazo[2,1-b]Thiazol-6-yl)Phenyl)-4-(4-Fluorophenyl)-1H-Pyrrole-2-Carboxamide
Key Comparative Data
Q & A
Q. What are the optimal conditions for synthesizing this compound, and how can conflicting data in existing protocols be resolved?
Methodological Answer: Synthesis of triazolo-pyridazine derivatives typically involves cyclocondensation of hydrazine derivatives with carbonyl intermediates. For this compound, a key step is the formation of the [1,2,4]triazolo[4,3-b]pyridazine core, which requires precise control of reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions like over-oxidation or incomplete cyclization . Conflicting yields in literature (e.g., 45% vs. 70%) may arise from variations in catalyst selection (e.g., Pd/C vs. CuI) or stoichiometric ratios of the fluorophenyl-pyrrole precursor. To resolve discrepancies, use Design of Experiments (DoE) to optimize parameters systematically .
Q. How can structural ambiguities in the triazolo-pyridazine core be resolved during characterization?
Methodological Answer: Ambiguities in regiochemistry (e.g., triazole ring orientation) can be addressed via:
- NMR spectroscopy : Compare - and -NMR shifts with computed spectra (DFT/B3LYP/6-31G**) for tautomeric forms .
- X-ray crystallography : If crystals are obtainable, resolve bond lengths and angles (e.g., C–N bonds in triazole vs. pyridazine rings). Evidence from similar triazolo-pyridazine derivatives shows bond lengths of 1.32–1.35 Å for triazole N–C bonds .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (expected m/z ~460–470 for the parent ion).
Q. What in vitro assays are suitable for initial biological activity screening, and how should contradictory activity data be interpreted?
Methodological Answer:
- Kinase inhibition assays : Prioritize kinases with structural homology to the triazolo-pyridazine scaffold (e.g., JAK2 or CDK families). Use ATP-competitive assays with Z′-factor >0.5 for reliability .
- Cellular cytotoxicity : Test in HEK293 or HepG2 cells with IC determination via MTT assays. Contradictory data (e.g., IC = 5 µM vs. 20 µM) may arise from differences in cell permeability influenced by the fluorophenyl group’s lipophilicity . Normalize results using logP values (predicted ~3.5 for this compound).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Core modifications : Replace the thiophen-2-yl group with substituted pyridines (e.g., 6-methoxyimidazo[1,2-b]pyridazine) to assess steric/electronic effects on binding .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF) at the 4-fluorophenyl position to enhance metabolic stability while monitoring off-target effects via proteome-wide profiling .
- Fragment-based screening : Use cryo-EM or SPR to map interactions between modified analogs and the target protein’s active site .
Q. What strategies mitigate poor aqueous solubility during formulation for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400/water (70:30 v/v) or cyclodextrin inclusion complexes to enhance solubility (target: ≥1 mg/mL). Validate via dynamic light scattering (DLS) to confirm absence of aggregates .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the pyrrole carboxamide position. Hydrolysis studies in simulated gastric fluid (pH 1.2–6.8) can guide stability optimization .
Q. How can crystallographic data resolve tautomeric equilibria in the solid state?
Methodological Answer:
- Low-temperature XRD : Collect data at 100 K to "freeze" tautomeric forms. For example, the triazole-pyridazine system may exhibit keto-enol tautomerism, detectable via differences in C=O (1.22 Å) vs. C–O (1.34 Å) bond lengths .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts from the 4-fluorophenyl group) that stabilize specific tautomers .
Q. What kinetic modeling approaches are recommended for studying degradation pathways?
Methodological Answer:
- Forced degradation studies : Expose the compound to oxidative (HO), acidic (0.1 N HCl), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS/MS and fit data to first-order kinetics models .
- Computational prediction : Use software like Schrödinger’s Jaguar to calculate bond dissociation energies (BDEs) for labile sites (e.g., pyrrole C–N bond: predicted BDE ~65 kcal/mol) .
Data Contradiction Analysis Table
| Issue | Potential Causes | Resolution Strategy | Reference |
|---|---|---|---|
| Variable synthetic yields | Catalyst purity, solvent drying methods | Use freshly distilled DMF and Pd/C from a single supplier | |
| Discrepant IC values | Cell line-specific efflux pumps (e.g., P-gp in HepG2) | Include verapamil (P-gp inhibitor) in cytotoxicity assays | |
| Tautomer-dependent NMR shifts | Solvent polarity (DMSO-d vs. CDCl) | Standardize solvent and temperature for NMR acquisitions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
